N-cyclopentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
N-cyclopentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H20N2OS and its molecular weight is 336.45. The purity is usually 95%.
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Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
Cyclometalating chelates, including those with thiophene units, play a crucial role in developing phosphorescent materials for OLEDs. These materials are highly emissive at room temperature and can be tuned across the visible spectrum. The favorable metal-chelate bonding interaction in such complexes, including potential derivatives of N-cyclopentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, suggests their utility in advancing OLED technology for displays and illumination devices (Chi & Chou, 2010).
Biomedical Applications
Thiophene derivatives have been identified as promising scaffolds for central nervous system (CNS) agents. Given the structure of this compound, it could be explored for potential CNS activities such as anticonvulsant, neuroprotective, or cognitive-enhancing effects. Thiophenes' utility spans across diverse therapeutic areas, indicating the molecule's potential in drug discovery and development for neurological conditions (Deep et al., 2016).
Anticancer Research
Mafosfamide, a cyclophosphamide analog that degrades to 4-hydroxy-cyclophosphamide, has shown efficacy in preclinical and clinical settings against various cancer types. Analogous compounds, including those with thiophene moieties, might offer new avenues for cancer therapy, suggesting a potential area of investigation for this compound derivatives (Mazur et al., 2012).
Chemical Synthesis and Drug Development
The thiophene scaffold has been highlighted for its versatility in synthesizing bioactive compounds. Thiophene analogs, including potential modifications of this compound, are key in developing new pharmaceuticals. Their role in constructing carbo- and heterocyclic compounds underlines their importance in organic synthesis and drug development processes (Ishibashi & Tamura, 2004).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives, which share structural features with thiophene-based compounds, have been used in nanotechnology, polymer processing, and biomedical applications due to their self-assembly into nanometer-sized structures. This suggests that this compound could be investigated for similar applications, leveraging its potential for creating novel supramolecular assemblies (Cantekin et al., 2012).
Mechanism of Action
Target of Action
Compounds with a similar pyrrole scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Compounds with a similar pyrrole scaffold have been reported to inhibit cox-1 , suggesting that they may interact with their targets by inhibiting certain enzymes.
Biochemical Pathways
Compounds with a similar pyrrole scaffold have been reported to inhibit cox-1 , suggesting that they may affect the biochemical pathways related to inflammation and pain.
Result of Action
Compounds with a similar pyrrole scaffold have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Properties
IUPAC Name |
N-cyclopentyl-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c23-20(21-16-10-4-5-11-16)19-18(22-12-6-7-13-22)17(14-24-19)15-8-2-1-3-9-15/h1-3,6-9,12-14,16H,4-5,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQXYXDPGDCKRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.